An In-depth Technical Guide to the Chemical Properties of 2-(2,2,2-Trifluoroethoxy)ethanamine Hydrochloride
An In-depth Technical Guide to the Chemical Properties of 2-(2,2,2-Trifluoroethoxy)ethanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-(2,2,2-Trifluoroethoxy)ethanamine hydrochloride (CAS No. 1035041-75-8). While detailed experimental data for this specific compound is not extensively available in public literature, this guide synthesizes information from established chemical principles and data from structurally analogous compounds to provide a robust and scientifically grounded resource. The inclusion of a trifluoroethoxy moiety is a key structural feature, known to enhance metabolic stability and lipophilicity in drug candidates. This guide will be an essential resource for researchers interested in utilizing this and similar fluorinated building blocks in medicinal chemistry and materials science.
Introduction and Rationale
Fluorinated organic compounds have become increasingly vital in the pharmaceutical and agrochemical industries. The strategic incorporation of fluorine atoms into a molecule can profoundly alter its physicochemical and biological properties. The trifluoromethyl group (-CF3), in particular, is known to increase metabolic stability, binding affinity, and lipophilicity.[1] The related 2,2,2-trifluoroethoxy group (-OCH₂CF₃) offers similar benefits, modulating electronic properties and metabolic pathways in unique ways.
2-(2,2,2-Trifluoroethoxy)ethanamine hydrochloride is a primary amine salt that presents as a valuable building block for chemical synthesis. Its structure combines the advantageous properties of the trifluoroethoxy group with a reactive primary amine, making it a versatile intermediate for the synthesis of more complex molecules. This guide will delve into its core chemical properties, propose a logical synthetic pathway, predict its spectral characteristics, and discuss its safe handling and potential applications.
Physicochemical Properties
Based on its chemical structure and information from chemical suppliers, the fundamental properties of 2-(2,2,2-Trifluoroethoxy)ethanamine hydrochloride are summarized below.
| Property | Value | Source |
| CAS Number | 1035041-75-8 | ChemicalBook |
| Molecular Formula | C₄H₉ClF₃NO | ChemicalBook |
| Molecular Weight | 179.57 g/mol | ChemicalBook |
| Appearance | Predicted to be a white to off-white solid | Inferred from similar amine hydrochlorides |
| Solubility | Predicted to be soluble in water and polar organic solvents like methanol and ethanol | Inferred from similar amine hydrochlorides |
Proposed Synthesis and Mechanistic Insights
Proposed Synthetic Pathway
Caption: Proposed multi-step synthesis of the target compound.
Experimental Protocol: A Hypothetical Approach
Step 1: Synthesis of 2-(2,2,2-Trifluoroethoxy)ethyl tosylate
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To a solution of 2-(2,2,2-trifluoroethoxy)ethanol (1.0 eq) in dichloromethane at 0 °C, add pyridine (1.5 eq).
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Slowly add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.
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Allow the reaction to warm to room temperature and stir for 12-16 hours.
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Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with dichloromethane.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the tosylate.
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Causality: The hydroxyl group of the starting alcohol is a poor leaving group. Conversion to a tosylate provides an excellent leaving group for the subsequent nucleophilic substitution.[2] Pyridine acts as a base to neutralize the HCl generated during the reaction.
Step 2: Synthesis of 2-(2,2,2-Trifluoroethoxy)ethanamine
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Dissolve the 2-(2,2,2-trifluoroethoxy)ethyl tosylate (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF).
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Add sodium azide (1.5 eq) and heat the mixture to 60-80 °C.
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Monitor the reaction by TLC until the starting tosylate is consumed.
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Cool the reaction mixture, add water, and extract the azide intermediate with diethyl ether.
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Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Carefully concentrate the solution at reduced pressure. Caution: Organic azides can be explosive and should be handled with care.
-
For the reduction, dissolve the crude azide in methanol and add a catalytic amount of 10% Palladium on carbon.
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC or disappearance of the azide peak in IR spectroscopy).
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the crude amine.
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Causality: Sodium azide is a good nucleophile for the SN2 displacement of the tosylate.[2][3] The resulting azide is then reduced to the primary amine. Catalytic hydrogenation is a common and effective method for this transformation.[4]
Step 3: Formation of 2-(2,2,2-Trifluoroethoxy)ethanamine hydrochloride
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Dissolve the crude 2-(2,2,2-trifluoroethoxy)ethanamine in anhydrous diethyl ether.
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Cool the solution in an ice bath and slowly add a solution of HCl in diethyl ether (e.g., 2M) dropwise until precipitation is complete.
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Stir the resulting slurry for 30 minutes at 0 °C.
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Collect the solid precipitate by vacuum filtration.
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Wash the solid with cold diethyl ether and dry under vacuum to yield the final hydrochloride salt.
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Causality: The hydrochloride salt is formed by the acid-base reaction between the primary amine and hydrochloric acid. The salt form is often more stable, crystalline, and easier to handle than the free amine.
Predicted Spectroscopic Data
While experimental spectra are not available, the ¹H and ¹³C NMR spectra can be predicted based on the structure and known chemical shifts of similar fragments.
Predicted ¹H NMR Spectrum (in D₂O, 400 MHz)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~4.05 | q | 2H | -O-CH₂ -CF₃ | Quartet due to coupling with the three fluorine atoms. |
| ~3.85 | t | 2H | -O-CH₂ -CH₂-NH₃⁺ | Triplet due to coupling with the adjacent methylene group. |
| ~3.30 | t | 2H | -CH₂-CH₂ -NH₃⁺ | Triplet due to coupling with the adjacent methylene group; deshielded by the ammonium group. |
Predicted ¹³C NMR Spectrum (in D₂O, 100 MHz)
| Chemical Shift (ppm) | Assignment | Rationale |
| ~124 (q) | -C F₃ | Quartet due to one-bond coupling with fluorine. |
| ~68 (q) | -O-C H₂-CF₃ | Quartet due to two-bond coupling with fluorine. |
| ~65 | -O-C H₂-CH₂-NH₃⁺ | Standard chemical shift for an aliphatic carbon attached to an ether oxygen. |
| ~39 | -CH₂-C H₂-NH₃⁺ | Standard chemical shift for an aliphatic carbon attached to an ammonium group. |
Note: NMR prediction tools can provide more refined estimates.[5][6][7]
Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 2800-3200 | N-H | Stretching (in -NH₃⁺) |
| 1500-1600 | N-H | Bending (in -NH₃⁺) |
| 1280-1350 | C-F | Stretching (strong) |
| 1050-1150 | C-O | Stretching (strong) |
Safety and Handling
A formal safety data sheet (SDS) for 2-(2,2,2-Trifluoroethoxy)ethanamine hydrochloride is not widely available. However, based on the hazards of structurally related aliphatic amines and fluorinated compounds, the following precautions should be taken:
-
Toxicity: Aliphatic amines can be corrosive and irritating to the skin, eyes, and respiratory tract.[8] Fluorinated compounds may also present unique toxicological profiles. Assume the compound is harmful if swallowed, inhaled, or in contact with skin.
-
Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9]
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases. The hydrochloride salt is likely hygroscopic and should be kept in a tightly sealed container.
-
Fire Hazards: While the hydrochloride salt is likely not highly flammable, thermal decomposition may produce toxic fumes of hydrogen fluoride, nitrogen oxides, and hydrogen chloride.[9]
Hazard Identification and Mitigation Workflow
Caption: Workflow for mitigating hazards.
Potential Applications in Research and Development
The unique structural features of 2-(2,2,2-Trifluoroethoxy)ethanamine hydrochloride make it a promising building block in several areas of chemical research:
-
Medicinal Chemistry: The primary amine serves as a handle for introducing the trifluoroethoxyethyl moiety into drug scaffolds. This can be used to enhance metabolic stability, modulate pKa, and improve cell permeability. The free amine can be derivatized into amides, sulfonamides, ureas, and other functional groups common in bioactive molecules. The trifluoroethoxy group is a bioisostere for other functionalities and can improve interactions with biological targets.
-
Agrochemicals: Similar to pharmaceuticals, the introduction of fluorinated groups can enhance the efficacy and environmental persistence of pesticides and herbicides.[10]
-
Materials Science: Amines are used in the synthesis of polymers and specialty materials. The fluorine content can impart desirable properties such as thermal stability, chemical resistance, and low surface energy.
Conclusion
2-(2,2,2-Trifluoroethoxy)ethanamine hydrochloride is a valuable, albeit under-documented, chemical building block. This guide provides a comprehensive, albeit predictive, framework for understanding its chemical properties. By leveraging established principles of organic synthesis and structural analysis of related compounds, researchers can confidently incorporate this molecule into their research programs. The combination of a reactive amine and a metabolically robust trifluoroethoxy group ensures its continued relevance in the development of new pharmaceuticals, agrochemicals, and advanced materials.
References
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
- Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with organosilicon reagents. Chemical Reviews, 97(3), 757-786.
- Scriven, E. F., & Turnbull, K. (1988). Azides: their preparation and synthetic uses. Chemical Reviews, 88(2), 297-368.
- Shoichet, B. K., et al. (Date not available). Synthesis of Trifluorovinyl Ethers Incorporating Functionalized Hydrocarbon Ether Groups: Insight into the Mechanism of Trifluor. University of Toronto.
- J. Org. Chem. (Date not available). Recent advances in the synthesis of trifluoromethyl ethers through the direct O.
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Sciencemadness.org. (2011). Primary amine from secondary alcohol? [Link]
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J&K Scientific LLC. (2025). Williamson Ether Synthesis. [Link]
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